molecular formula C18H13N7S2 B2921204 4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 1024582-10-2

4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B2921204
CAS No.: 1024582-10-2
M. Wt: 391.47
InChI Key: UNZXHINHKLHYCG-UHFFFAOYSA-N
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Description

4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazinoindole core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .

Scientific Research Applications

4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, a complex organic compound with the molecular formula C18H13N7S2C_{18}H_{13}N_7S_2, has a molar mass of 391.47 . This compound, also known as 4-PHENYL-3-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIOMETHYL)-1,2,4-TRIAZOLINE-5-THIONE, is characterized by a predicted density of 1.61±0.1 g/cm3 and a boiling point of 629.8±65.0 °C . It also has a predicted pKa of 4.67±0.20 . Applications of triazinoindoles and their derivatives include use as antifungal agents, antiviral agents, and in medicinal chemistry .

Applications in Antifungal Research

Triazino[5,6-b]indole moieties have been used to develop antifungal agents . Research has explored the synthesis of halogenated 4-thiazolidinones bearing a 1,2,4-triazino[5,6-b]indole moiety as fungicidal agents . The fluorinated substituted compounds showed higher activity towards the tested fungi .

Applications in Medicinal Chemistry

1,2,4-Triazino[5,6-b]indoles derivatives have applications in medicinal chemistry, particularly as antimalarial and antidepressant agents . They have also been investigated for actoprotective, antiviral, antihypoxic, anti-inflammatory, antimalarial, antimicrobial, antitumor, and hepatoprotective properties . Derivatives of 1,2,4-triazino[5,6-b]indole-3-thione have demonstrated promising antidepressant action . Studies have shown the efficacy of this nucleus in producing antibacterial and antihypertensive agents, as well as inhibitors of blood platelet aggregation .

Mechanism of Action

The mechanism of action of 4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. For instance, it may bind to metal ions like iron, affecting cellular processes such as DNA synthesis and repair. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is unique due to its specific structural features, which confer distinct biological properties. Its ability to selectively bind to certain metal ions and its potential as a therapeutic agent make it a valuable compound for further research .

Biological Activity

The compound 4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C18H13N7S2C_{18}H_{13}N_{7}S_{2} with a molar mass of 391.47 g/mol. The compound features a complex structure that includes a triazole ring and an indole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC18H13N7S2
Molar Mass391.47 g/mol
Density1.61 g/cm³ (predicted)
Boiling Point629.8 °C (predicted)
pKa4.67 (predicted)

Antimicrobial Activity

Studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for these compounds has been reported as low as 6 mg/mL for certain derivatives, indicating potential for development as antimicrobial agents .

Antidepressant Activity

Research indicates that compounds similar to This compound may possess antidepressant properties. In animal models, certain derivatives have shown a significant reduction in immobility duration in the tail suspension test, suggesting efficacy comparable to established antidepressants like fluoxetine .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Studies have indicated that related triazole derivatives can inhibit cancer cell growth through various mechanisms including apoptosis induction and inhibition of cell proliferation .

The biological effects of This compound are believed to involve interaction with specific molecular targets such as enzymes and receptors involved in key biological pathways. For instance:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Antidepressant Mechanism : It may act as a monoamine oxidase inhibitor or modulate neurotransmitter levels in the brain.

Case Studies

Several studies have explored the biological activity of triazole derivatives:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various triazole derivatives against multiple bacterial strains and found promising results indicating broad-spectrum activity .
  • Antidepressant Testing : In a controlled study using the tail suspension test on rodents, certain derivatives showed significant antidepressant-like effects compared to standard treatments .
  • In Vivo Metabolism Studies : Research on the metabolic pathways of similar compounds revealed important insights into their pharmacokinetics and potential metabolites that could enhance therapeutic efficacy .

Properties

IUPAC Name

4-phenyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7S2/c26-18-24-21-14(25(18)11-6-2-1-3-7-11)10-27-17-20-16-15(22-23-17)12-8-4-5-9-13(12)19-16/h1-9H,10H2,(H,24,26)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZXHINHKLHYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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